(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one

Catalog No.
S1517640
CAS No.
16894-10-3
M.F
C10H14Br2O4Sn
M. Wt
476.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl...

CAS Number

16894-10-3

Product Name

(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one

IUPAC Name

4-[dibromo(4-oxopent-2-en-2-yloxy)stannyl]oxypent-3-en-2-one

Molecular Formula

C10H14Br2O4Sn

Molecular Weight

476.73 g/mol

InChI

InChI=1S/2C5H8O2.2BrH.Sn/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H;/q;;;;+4/p-4

InChI Key

KVKLTXKAUBLTRX-UHFFFAOYSA-J

SMILES

CC(=CC(=O)C)O[Sn](OC(=CC(=O)C)C)(Br)Br

Canonical SMILES

CC(=CC(=O)C)O[Sn](OC(=CC(=O)C)C)(Br)Br

Isomeric SMILES

C/C(=C\C(=O)C)/O[Sn](Br)(Br)O/C(=C/C(=O)C)/C

Organic Synthesis:

The presence of tin and a reactive carbonyl group (C=O) makes this compound a potential organotin reagent. Organotin reagents are known for their ability to participate in various organic reactions, including:

  • C-C bond formation: They can facilitate the formation of carbon-carbon bonds, which are crucial for building complex organic molecules.
  • Hydride transfer reactions: They can act as hydride donors, facilitating the reduction of other organic compounds.
  • This compound likely originates from synthetic organic chemistry.
  • Due to the absence of specific research on this compound, its significance in scientific research is unclear.

Molecular Structure Analysis

  • The molecule contains a central enone (pent-3-en-2-one) functionality, indicating a carbonyl group (C=O) conjugated with a double bond (C=C). This suggests potential for reactivity and participation in various chemical reactions.
  • Two bromine atoms (dibromide) are attached, possibly to the enone or a neighboring carbon.
  • A stannyl group (-SnR3, where R can be various organic groups) is linked to the enone via an oxygen atom. This suggests the compound might be an organotin compound, a class of compounds with various applications.

Chemical Reactions Analysis

  • The enone functionality can undergo various reactions like Diels-Alder cycloadditions, Michael additions, and aldol condensations.
  • The presence of bromine atoms might influence reactivity depending on their position.
  • The organotin group's behavior depends on the attached organic groups (R) but could participate in cleavage reactions or transmetallation.

Physical And Chemical Properties Analysis

No data is available on specific properties like melting point, boiling point, solubility, or stability.

There is no information on the mechanism of action for this specific compound. However, organotin compounds can have various biological activities depending on their structure. Some can act as pesticides, fungicides, or acaricides [].

Hydrogen Bond Acceptor Count

4

Exact Mass

477.82604 g/mol

Monoisotopic Mass

475.82809 g/mol

Heavy Atom Count

17

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Wikipedia

(3E,3'E)-4,4'-[(Dibromostannanediyl)bis(oxy)]di(pent-3-en-2-one)

Dates

Modify: 2024-04-14

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